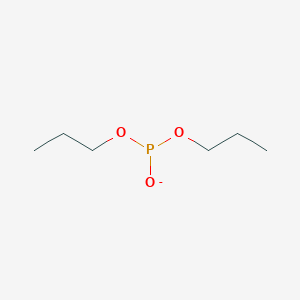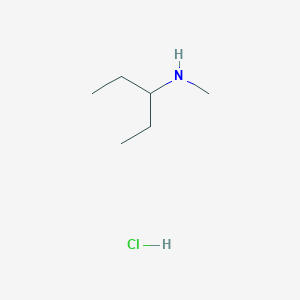
二丙基磷酸酯
描述
Dipropyl phosphite is a chemical compound with the molecular formula C6H15O3P . It is also known by other names such as dipropyl hydrogen phosphite and propyl phosphite .
Synthesis Analysis
Dipropyl phosphite can be synthesized through various methods. One such method involves the reaction of diisopropyl phosphite with pyridine and phosphorus trichloride in diethyl ether at 0 - 20°C .Molecular Structure Analysis
The molecular structure of Dipropyl phosphite consists of 6 carbon atoms, 15 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom . The InChI representation of the molecule isInChI=1S/C6H15O3P/c1-3-5-8-10(7)9-6-4-2/h7H,3-6H2,1-2H3 . Physical and Chemical Properties Analysis
Dipropyl phosphite has a molecular weight of 166.16 g/mol . It has a boiling point of 243.8±9.0 °C at 760 mmHg . The density of Dipropyl phosphite is 1.018 g/mL at 25 °C .科学研究应用
植物病原体管理
- 二丙基磷酸酯作为一种磷酸酯(Phi)已被证明在管理由病原体如疫霉菌和轮枝菌引起的植物疾病方面有效。它作为一种系统杀虫剂、生物刺激剂和杀菌剂。这种功效适用于广泛的作物,包括园艺和农业植物,在各种胁迫因素下提供保护并增强植物表现(Mohammadi et al., 2021)。
增强植物防御机制
- 在植物中应用二丙基磷酸酯等磷酸酯化合物与启动防御反应相关联。研究表明,它在植物中刺激防御基因的增强表达和生理变化,导致植物对病原感染的抵抗力增加(Eshraghi et al., 2011)。
诱导应对压力的适应性反应
- 磷酸酯,包括其衍生物如二丙基磷酸酯,可以在植物在压力条件下诱导适应性反应。这种特性使其成为农业中有效的生物刺激剂,帮助植物在苛刻环境中表现更好(Trejo-Téllez & Gómez-Merino, 2018)。
化学合成应用
- 在化学合成中,二丙基磷酸酯被用作其他化合物的中间体。例如,它已被用于合成丙磷,这个过程涉及多个步骤并产生大量目标化合物(Jie, 2004)。
修改植物新陈代谢
- 研究表明,磷酸酯处理,如二丙基磷酸酯,可以导致植物新陈代谢的改变。这包括马铃薯块茎的表皮和皮层的变化,导致对病原体的增强抵抗力以及植物组织的结构和生化变化(Olivieri et al., 2012)。
细胞毒性和致突变性评估
- 虽然与二丙基磷酸酯没有直接关联,但相关的有机硫化合物已被评估其对人类肠道细胞的细胞毒性和致突变性。这项研究对于了解这些化合物在食品包装等行业中的安全性至关重要(Llana-Ruíz-Cabello等,2015)。
植物毒性评估
- 磷酸酯化合物,包括二丙基磷酸酯,在一系列针叶树和木本被子植物中的植物毒性影响已被研究。这项研究有助于了解这些化合物作为植物处理时可能产生的负面影响(Scott et al., 2016)。
作用机制
Target of Action
Dipropyl phosphite, also known as dipropyl hydrogen phosphite, is an organophosphorus compound Phosphonates, a class of compounds to which dipropyl phosphite belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the structure of phosphates and carboxylates of biological molecules . This suggests that dipropyl phosphite may interact with its targets by binding to the active sites of enzymes, thereby inhibiting their function.
Biochemical Pathways
Phosphonates, including dipropyl phosphite, are involved in various biochemical pathways. They are known to inhibit metabolic enzymes, affecting the normal functioning of these pathways . .
Pharmacokinetics
It’s known that the compound has a molecular weight of 16616 , which could influence its absorption and distribution in the body.
Result of Action
As a phosphonate, it’s known to inhibit metabolic enzymes, which could disrupt normal cellular functions .
Action Environment
It’s known that the compound has a boiling point of 203°c and a density of 1018 g/mL at 25°C , which suggests that its stability and efficacy could be influenced by temperature.
安全和危害
Dipropyl phosphite is considered hazardous. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area and to avoid getting it in eyes, on skin, or clothing .
属性
IUPAC Name |
oxo(dipropoxy)phosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3P/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJUOCDSZWMLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO[P+](=O)OCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075135 | |
| Record name | Phosphonic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809-21-8 | |
| Record name | Phosphonic acid, dipropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl phosphonate, (PrO)2HPO | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHONIC ACID, DIPROPYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4R35UZG89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of dipropyl phosphite in the synthesis of propaphos?
A1: Dipropyl phosphite serves as a crucial intermediate in the synthesis of propaphos [, ]. The process involves a two-step reaction:
Q2: Are there alternative synthesis routes for propaphos that do not involve dipropyl phosphite?
A2: While the provided research focuses on a specific synthesis route involving dipropyl phosphite [], exploring alternative synthesis pathways for propaphos is beyond the scope of these studies. Further research in synthetic organic chemistry would be needed to explore and compare different synthesis strategies and their efficiency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)





![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)



![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)


